

# Spectroscopic Analysis of Tetradecyl Acrylate: A Technical Guide

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Compound of Interest		
Compound Name:	Tetradecyl acrylate	
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This guide provides an in-depth analysis of the spectroscopic data for **Tetradecyl acrylate**, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and material science who are involved in the synthesis, characterization, and application of this long-chain acrylate monomer.

### **Data Presentation**

The following tables summarize the quantitative spectroscopic data for **Tetradecyl acrylate**.

Table 1: FTIR Spectral Data for Tetradecyl Acrylate

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group
~2925 cm <sup>-1</sup>	C-H Asymmetric Stretch	-CH <sub>2</sub> -
~2855 cm <sup>-1</sup>	C-H Symmetric Stretch	-CH <sub>2</sub> -
~1720 cm <sup>-1</sup>	C=O Stretch	Ester
~1630 cm <sup>-1</sup>	C=C Stretch	Vinyl
~1465 cm <sup>-1</sup>	C-H Bend (Scissoring)	-CH <sub>2</sub> -
~1250 cm <sup>-1</sup>	C-O-C Stretch	Ester
~1370-1465 cm <sup>-1</sup>	-CH₃ Bend	Methyl



Note: The FTIR spectrum of **tetradecyl acrylate** is characterized by the prominent ester group band at approximately 1720 cm<sup>-1</sup> (C=O stretching) and around 1250 cm<sup>-1</sup> (C-O-C stretching). [1] The presence of the vinyl group is confirmed by the band near 1630 cm<sup>-1</sup>.[1] Aliphatic C-H stretching from the long alkyl chain is observed near 2840 cm<sup>-1</sup> and 2950 cm<sup>-1</sup>.[1]

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for Tetradecyl

Acrylate (in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Assignment
~6.40	dd	Hc (trans to ester)
~6.12	dd	Hb (geminal to Ha)
~5.82	dd	Ha (cis to ester)
~4.15	t	-O-CH <sub>2</sub> -
~1.65	quintet	-O-CH2-CH2-
~1.26	m	-(CH2)10-
~0.88	t	-СН3

Note: The three vinyl protons of the acrylate group typically appear as a complex set of doublets of doublets (dd) between 5.8 and 6.5 ppm. The methylene group adjacent to the ester oxygen is deshielded and appears as a triplet around 4.15 ppm. The bulk of the methylene groups in the long alkyl chain resonate as a broad multiplet around 1.26 ppm, and the terminal methyl group appears as a triplet around 0.88 ppm.

# Table 3: Predicted <sup>13</sup>C NMR Spectral Data for Tetradecyl Acrylate (in CDCl<sub>3</sub>)



Chemical Shift (ppm)	Assignment
~166.5	C=O
~130.5	=CH <sub>2</sub>
~128.5	-O-C-CH=
~64.5	-O-CH <sub>2</sub> -
~31.9	-(CH <sub>2</sub> ) <sub>11</sub> -
~29.7 - 22.7	-(CH <sub>2</sub> ) <sub>11</sub> -
~14.1	-CH₃

Note: In the <sup>13</sup>C NMR spectrum, the carbonyl carbon of the ester is the most downfield signal. The two carbons of the vinyl group are found in the 128-131 ppm range. The carbon of the methylene group attached to the oxygen appears around 64.5 ppm, while the carbons of the long alkyl chain are observed between 14 and 32 ppm.

## **Experimental Protocols**

Detailed methodologies for obtaining the spectroscopic data are provided below.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **Tetradecyl acrylate**.

Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of liquid **Tetradecyl acrylate** is placed directly onto the ATR crystal.

#### Data Acquisition:

Spectral Range: 4000 - 400 cm<sup>-1</sup>

• Resolution: 4 cm<sup>-1</sup>



- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To elucidate the detailed molecular structure of **Tetradecyl acrylate** by analyzing the chemical environment of each proton and carbon atom.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) with a broadband probe.

#### Sample Preparation:

- Approximately 10-20 mg of Tetradecyl acrylate is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a 5 mm NMR tube.
- Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

#### Data Acquisition for <sup>1</sup>H NMR:

- Pulse Program: A standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.

#### Data Acquisition for <sup>13</sup>C NMR:

• Pulse Program: A proton-decoupled single-pulse experiment.

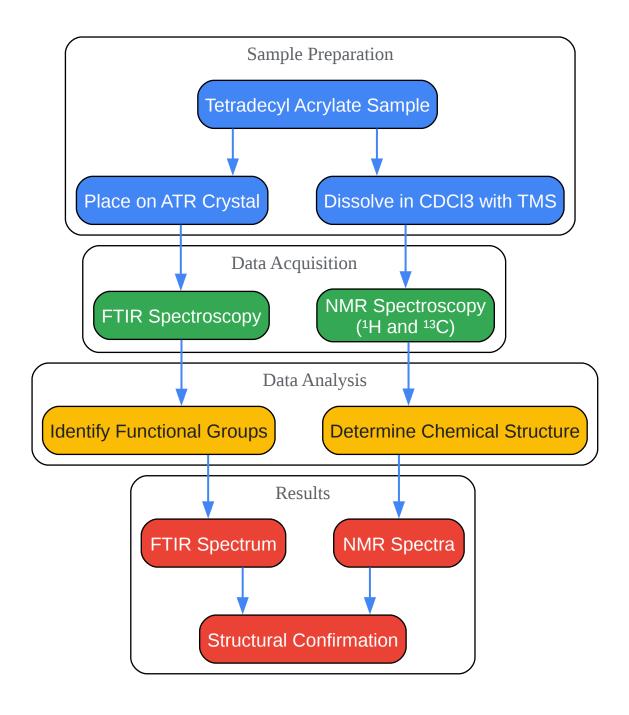


- Spectral Width: 0 to 200 ppm.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration and instrument sensitivity.

Data Analysis: The chemical shifts ( $\delta$ ), multiplicities (singlet, doublet, triplet, etc.), and integration values of the peaks in the  $^{1}$ H and  $^{13}$ C NMR spectra are analyzed to confirm the molecular structure of **Tetradecyl acrylate**.

## **Mandatory Visualization**





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Caption: Workflow for the spectroscopic analysis of **Tetradecyl acrylate**.



Tetradecyl Acrylate Structure

CH2=CH-C(=O)O-(CH2)13-CH3

Vinyl Protons (~5.8-6.4 ppm, <sup>1</sup>H NMR) C=C Stretch (~1630 cm<sup>-1</sup>, FTIR) Ester Carbonyl (~166.5 ppm, <sup>13</sup>C NMR) C=O Stretch (~1720 cm<sup>-1</sup>, FTIR) Alkyl Protons & Carbons (~0.9-1.7 ppm, <sup>1</sup>H NMR) (~14-32 ppm, <sup>13</sup>C NMR) C-H Stretch (~2855-2925 cm<sup>-1</sup>, FTIR)

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Caption: Key functional groups of **Tetradecyl acrylate** and their spectroscopic signals.

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## References

- 1. researchgate.net [researchgate.net]
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